molecular formula C14H20O3 B1609582 3-Ethoxy-4-pentyloxybenzaldehyde CAS No. 79714-25-3

3-Ethoxy-4-pentyloxybenzaldehyde

Cat. No.: B1609582
CAS No.: 79714-25-3
M. Wt: 236.31 g/mol
InChI Key: BYYLQWYSRDRNLN-UHFFFAOYSA-N
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Description

3-Ethoxy-4-pentyloxybenzaldehyde: is an organic compound with the molecular formula C14H20O3 and a molecular weight of 236.31 g/mol . It is a solid at room temperature and is categorized under aldehydes . This compound is notable for its use in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4-pentyloxybenzaldehyde typically involves the alkylation of 3-ethoxy-4-hydroxybenzaldehyde with 1-bromopentane in the presence of a base such as potassium carbonate . The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This would likely involve the use of continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Ethoxy-4-pentyloxybenzaldehyde can undergo oxidation reactions to form the corresponding .

    Reduction: It can be reduced to the corresponding using reducing agents like or .

    Substitution: The compound can participate in , particularly at the aldehyde group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are commonly used.

    Substitution: Nucleophiles like or can be used under acidic or basic conditions.

Major Products:

    Oxidation: 3-Ethoxy-4-pentyloxybenzoic acid.

    Reduction: 3-Ethoxy-4-pentyloxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Ethoxy-4-pentyloxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of pharmaceutical compounds and agrochemicals .

Biology and Medicine: In biological research, this compound can be used to study the effects of aldehydes on biological systems. It may also serve as a building block for the synthesis of bioactive molecules .

Industry: In the industrial sector, this compound is used in the manufacture of flavor and fragrance compounds . It can also be employed in the production of polymers and resins .

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-pentyloxybenzaldehyde largely depends on its functional groups. The aldehyde group can form Schiff bases with amines, which are important in various biochemical pathways. The ethoxy and pentyloxy groups can influence the compound’s lipophilicity , affecting its interaction with biological membranes and proteins .

Comparison with Similar Compounds

Uniqueness: 3-Ethoxy-4-pentyloxybenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties . This makes it particularly useful in the synthesis of specialized organic compounds where specific reactivity is required.

Properties

IUPAC Name

3-ethoxy-4-pentoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-3-5-6-9-17-13-8-7-12(11-15)10-14(13)16-4-2/h7-8,10-11H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYLQWYSRDRNLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428709
Record name SBB016659
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79714-25-3
Record name SBB016659
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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